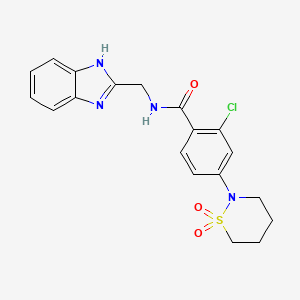![molecular formula C24H16N4O5S B11149521 (2E)-6-(4-methylbenzyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149521.png)
(2E)-6-(4-methylbenzyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a thiazolo-triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl halides, nitro-substituted furans, and thiazolo-triazine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Reacting a benzyl halide with a nucleophile to introduce the methylphenyl group.
Condensation Reactions: Forming the furan ring and attaching the nitrophenyl group.
Cyclization: Creating the thiazolo-triazine core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The furan ring can be hydrogenated.
Substitution: Aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Amines: From the reduction of the nitro group.
Hydrogenated Furans: From the reduction of the furan ring.
Substituted Aromatics: From electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or interfering with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo-triazines: Other compounds with a thiazolo-triazine core.
Nitrofurans: Compounds with a nitrofuran moiety.
Benzyl Derivatives: Molecules with benzyl groups attached to various functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H16N4O5S |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(2E)-6-[(4-methylphenyl)methyl]-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H16N4O5S/c1-14-5-7-15(8-6-14)11-19-22(29)25-24-27(26-19)23(30)21(34-24)13-18-9-10-20(33-18)16-3-2-4-17(12-16)28(31)32/h2-10,12-13H,11H2,1H3/b21-13+ |
Clave InChI |
ISWYFBIJOKZPHF-FYJGNVAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149450.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11149460.png)
![N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}-2-methylpropanamide](/img/structure/B11149461.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11149474.png)
![3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11149475.png)
![5-bromo-N-[2-(pyridin-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11149477.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide](/img/structure/B11149483.png)
![6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11149492.png)
![ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11149498.png)
![6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11149506.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11149509.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11149513.png)
